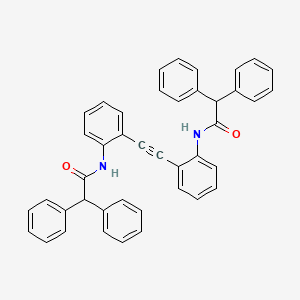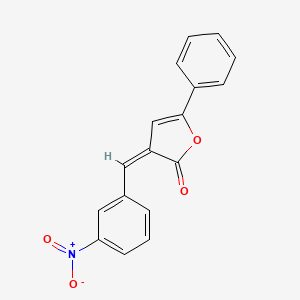
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as A-317491, is a selective antagonist of the purinergic receptor P2X3. This compound has been extensively studied for its potential therapeutic applications in pain management and other disorders related to sensory nerves.
Mécanisme D'action
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the purinergic receptor P2X3, which is involved in the transmission of pain signals in sensory nerves. By blocking this receptor, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can reduce the sensitivity of sensory nerves and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the activity of sensory nerves in various animal models, leading to a reduction in pain and inflammation. It has also been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. Additionally, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its selectivity for the P2X3 receptor, which minimizes off-target effects and reduces the risk of toxicity. However, its complex synthesis and limited availability can make it difficult to use in certain experiments. Additionally, its effectiveness may vary depending on the specific animal model or cell type being studied.
Orientations Futures
There are several potential future directions for research on N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective P2X3 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of P2X3 receptors in other sensory disorders, such as itch and taste. Finally, the potential use of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other pain medications or anti-inflammatory agents is also an area of active research.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 2-chloro-5-nitrobenzoic acid with isobutylamine, followed by a series of steps involving reduction, acylation, and sulfonylation. The final product is purified using column chromatography and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been widely studied for its potential use in pain management and other sensory disorders. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain, migraine, and other conditions. It has also been investigated for its potential use in bladder dysfunction, asthma, and other respiratory disorders.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-17-16(19)15-10-14(5-4-13(15)3)23(20,21)18-6-8-22-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLAGWPOXITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)